molecular formula C13H8ClFO2 B6340821 3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid CAS No. 1214344-18-9

3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6340821
CAS No.: 1214344-18-9
M. Wt: 250.65 g/mol
InChI Key: FBWOIYXOUWPQOO-UHFFFAOYSA-N
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Description

3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 3’-position of the biphenyl structure, with a carboxylic acid group at the 2-position. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by carboxylation. For instance, starting with biphenyl, selective chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions. Subsequent carboxylation can be performed using carbon dioxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive halogenating agents and to minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the carboxylic acid group to other functional groups.

Scientific Research Applications

3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-4-fluoro[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with different positions of the substituents.

    4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.

Uniqueness

The unique arrangement of chlorine and fluorine atoms in 3-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in specific applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-chloro-6-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(15)7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWOIYXOUWPQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673460
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-18-9
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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